molecular formula C6H4BrN3 B1272155 3-Bromoimidazo[1,2-a]pyrazine CAS No. 57948-41-1

3-Bromoimidazo[1,2-a]pyrazine

Cat. No.: B1272155
CAS No.: 57948-41-1
M. Wt: 198.02 g/mol
InChI Key: OZNGJOXLTIENCF-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrazine is an organic compound with the molecular formula C6H4BrN3. It is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-a]pyrazine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-a]pyrazine ring is promoted by the subsequent bromination . The reaction typically takes place in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant, and no base is required .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine would yield an aminoimidazo[1,2-a]pyrazine derivative.

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazine and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and nucleic acids, depending on the specific structure and functional groups of the derivative. The bromine atom can facilitate binding to these targets through halogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: 3-Bromoimidazo[1,2-a]pyrazine is unique due to its specific ring structure and the presence of both nitrogen and bromine atoms. This combination provides distinct reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNGJOXLTIENCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378008
Record name 3-bromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57948-41-1
Record name 3-bromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoimidazo[1,2-a]pyrazine
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Synthesis routes and methods I

Procedure details

Imidazo[1,2-α]pyrazine (90 mg, 0.76 mmol) and sodium acetate (75 mg, 0.91 mmol) were dissolved in methanol (2 ml) saturated with potassium bromide and cooled to −10° C. before dropwise addition of bromine (121 mg, 0.76 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1N sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was dissolved in water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml) and extracted with ethyl acetate (2×40 ml). The organics were combined then washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give 3-bromoimidazo[1,2-α]pyrazine (150 mg, 100%) as a white crystalline solid: δH (400 MHz, CDCl3) 7.80 (1H, s), 6.87 (1H, d, J 7), 7.71 (1H, s), 8.27 (1H, d, J 7).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Imidazo[1,2-a]pyrazine (1.191 g, 10 mmol, Intermediate 1) and sodium acetate (0.984 g, 12.00 mmol) were suspended in methanol (10 ml) saturated with potassium bromide (excess) and cooled to −10° C. Bromine (0.515 mL, 10.00 mmol) was added dropwise and the mixture stirred at −10° C. for 10 min. The solution was quenched by the addition of 1N sodium sulfite solution (10 ml) and concentrated in vacuo. The residue was partitioned between ethyl acetate (100 ml) and 50% saturated sodium bicarbonate solution (100 ml). The aqueous phase was extracted with ethyl acetate (2×100 ml), combined, washed with brine (50 ml), dried over anhydrous sodium sulfate and concentrated to give crude 3-bromoimidazo[1,2-a]pyrazine (1.66 g, 8.38 mmol, 84% yield) that was used in subsequent steps without further purification 3-bromoimidazo[1,2-a]pyrazine (1.66 g, 8.38 mmol, 84% yield).
Quantity
1.191 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.984 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.515 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoimidazo[1,2-a]pyrazine
3-Bromoimidazo[1,2-a]pyrazine
Reactant of Route 3
3-Bromoimidazo[1,2-a]pyrazine
Reactant of Route 4
3-Bromoimidazo[1,2-a]pyrazine
3-Bromoimidazo[1,2-a]pyrazine
3-Bromoimidazo[1,2-a]pyrazine

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